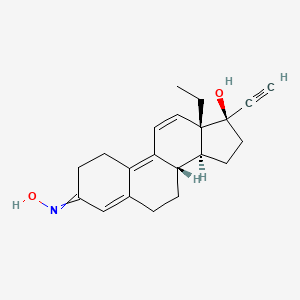

13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime

Description

Shared Features with Norgestimate and Gestrinone

- 18,19-Dinor framework : All three compounds lack C18 and C19 methyl groups, reducing mineralocorticoid activity.

- 17-Hydroxy substitution : Critical for progesterone receptor activation, though norgestimate includes a 17-acetate prodrug moiety.

- Ethynyl group at C17 : Present in gestrinone but absent in norgestimate, which retains a 17α-ethinyl group.

Divergent Features

| Compound | C3 Substituent | C13 Substituent | Additional Features |

|---|---|---|---|

| 13-Ethyl-17-hydroxy... | Oxime (≡N–OH) | Ethyl | Δ⁴,⁹,¹¹-triene system |

| Norgestimate | Ketone (C=O) | Ethyl | 17-Acetate prodrug; Δ⁴-diene |

| Gestrinone | Ketone (C=O) | Ethyl | Δ⁴,⁹,¹¹-triene system; 17α-ethynyl |

The oxime group in 13-Ethyl-17-hydroxy... introduces a hydrogen-bond donor absent in norgestimate and gestrinone, potentially altering receptor-binding kinetics. The Δ⁴,⁹,¹¹-triene system, shared with gestrinone, creates a planar region that may enhance receptor selectivity over androgenic targets.

Properties

CAS No. |

82332-21-6 |

|---|---|

Molecular Formula |

C21H25NO2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H25NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23-24H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 |

InChI Key |

NWFUYHSKZAZGHO-ANULTFPQSA-N |

Isomeric SMILES |

CC[C@]12C=CC3=C4CCC(=NO)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O |

Canonical SMILES |

CCC12C=CC3=C4CCC(=NO)C=C4CCC3C1CCC2(C#C)O |

Origin of Product |

United States |

Preparation Methods

Acetylation of d-Norgestrel

- Starting material: d-norgestrel (13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yne-3-one).

- Reagents: Acetic anhydride, acetic acid, and a catalytic amount of aqueous perchloric acid or hydrogen chloride in acetic acid.

- Conditions: Stirring under nitrogen atmosphere at room temperature.

- Outcome: Formation of d-(17α)-13-ethyl-17-acetoxy-18,19-dinorpregn-4-ene-20-yne-3-one (norgestrel acetate).

- The reaction mixture clears quickly, indicating dissolution of the starting suspension.

- Side products such as enol acetates may form in small amounts but are decomposed by subsequent acid treatment.

- Typical yields are high, and the reaction is scalable.

Oximation of the 3-Ketone Group

- Starting material: Norgestrel acetate from acetylation step.

- Reagents: Hydroxylamine salts (hydroxylammonium acetate or hydroxylammonium hydrochloride) and sodium or potassium acetate as base.

- Solvent: Acetic acid.

- Conditions: Stirring at room temperature or below 30 °C under nitrogen.

- Outcome: Formation of d-(17α)-13-ethyl-17-acetoxy-18,19-dinorpregn-4-ene-20-yne-3-one-oxime (norgestimate).

- The reaction completes within 1 hour.

- The product precipitates upon addition of water and is isolated by filtration.

- The crude product is purified by recrystallization from boiling ethanol with charcoal treatment.

Hydrolysis of the Acetoxy Group

- Starting material: Norgestimate (acetoxy oxime).

- Reagents: Sodium hydroxide or potassium hydroxide in methanol.

- Conditions: Stirring at 22–25 °C under nitrogen for 3 hours.

- Workup: The reaction mixture is poured into water, pH adjusted to neutral (7–7.5) with acetic acid, stirred, filtered, and dried.

- Outcome: Formation of d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yne-3-one-oxime (norelgestromin).

- The product is obtained as a mixture of 3E and 3Z isomers.

- Purity is typically >99.5% with impurities below 0.1% as confirmed by HPLC.

- Melting point range: 110–130 °C.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | d-Norgestrel (17-hydroxy steroid) | Acetic anhydride, acetic acid, HCl or HClO4 | 17-Acetoxy derivative (norgestrel acetate) | High yield, side enol acetates decomposed |

| 2 | Norgestrel acetate | Hydroxylammonium acetate/HCl, sodium acetate, acetic acid, <30 °C | 3-Oxime acetoxy derivative (norgestimate) | Reaction completes in ~1 hour |

| 3 | Norgestimate | NaOH or KOH in methanol, 22–25 °C | 3-Oxime hydroxy derivative (norelgestromin) | High purity, isolated as 3E/3Z isomers |

Purification and Quality Control

- The crude oxime products are purified by recrystallization from ethanol with charcoal treatment to remove colored impurities.

- Chromatographic methods (e.g., column chromatography) may be employed to separate geometric isomers formed during oximation.

- Final product purity is verified by high-performance liquid chromatography (HPLC), ensuring steroid impurities are below 0.1% and overall purity exceeds 99.5%.

- Drying under vacuum at controlled temperatures (below 40 °C) prevents decomposition.

Research Findings and Optimization Notes

- The acetylation step is critical for protecting the 17-hydroxy group and facilitating selective oximation at the 3-ketone.

- Oximation conditions are optimized to avoid overreaction or side product formation; temperature control below 30 °C is essential.

- Hydrolysis of the acetyl group must be carefully controlled to prevent degradation of the oxime.

- The stereochemical integrity of the steroid nucleus is maintained throughout the process, which is crucial for biological activity.

- The process is scalable and reproducible, suitable for industrial pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime has several scientific research applications:

Chemistry: Used as a reference compound in steroid chemistry studies.

Biology: Investigated for its effects on hormone receptors and cellular pathways.

Medicine: Utilized in the treatment of endometriosis due to its antiestrogenic properties.

Industry: Employed in the development of new synthetic steroids and contraceptives.

Mechanism of Action

The compound exerts its effects by binding to progesterone and estrogen receptors, thereby inhibiting their activity. This leads to the suppression of endometrial tissue growth and the induction of endometrial atrophy . The molecular targets include hormone receptors and associated signaling pathways .

Comparison with Similar Compounds

Gestrinone (13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one)

- Molecular formula : C₂₁H₂₄O₂

- Key differences : Lacks the 3-oxime group; retains a 3-ketone.

- Pharmacology : Used for endometriosis and contraception. The 4,9,11-triene system and 17α-ethynyl group enhance progesterone receptor affinity but reduce androgenicity compared to older progestins .

- Synthesis: Hydrogenation of gestrinone yields tetrahydrogestrinone (THG), a banned anabolic steroid with improved stability .

Tetrahydrogestrinone (THG)

3-Ketodesogestrel (13-Ethyl-17-hydroxy-11-methylidene-18,19-dinor-17α-pregn-4-en-20-yn-3-one)

Gestodene (13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,15-dien-20-yn-3-one)

Levonorgestrel Oxime (Norelgestromin)

Norgestimate

- Molecular formula: C₂₃H₃₁NO₃

- Key differences: 3-oxime acetate derivative of norgestrel.

- Pharmacology: A prodrug metabolized to levonorgestrel. The acetate group enhances absorption and reduces first-pass effects .

Structural and Functional Analysis

Table 1: Comparative Data of Key Compounds

Biological Activity

Chemical Identity

- IUPAC Name : 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime

- CAS Number : 82332-21-6

- Molecular Formula : C21H25NO2

- Molecular Weight : 323.43 g/mol

This compound is a synthetic steroid derivative that has garnered attention due to its potential biological activities, particularly in the fields of endocrinology and pharmacology.

This compound exhibits its biological effects primarily through modulation of hormone receptors. It has been shown to interact with progesterone receptors and may influence various physiological processes such as reproductive functions and hormonal regulation.

Pharmacological Properties

Research indicates that this compound may possess anabolic and anti-inflammatory properties, making it a candidate for therapeutic applications in conditions like muscle wasting and inflammatory diseases. Its structural similarity to other anabolic steroids suggests potential for muscle growth stimulation.

Case Studies and Research Findings

-

Anabolic Effects in Animal Models

A study conducted on rats demonstrated that administration of 13-Ethyl-17-hydroxy-18,19-dinorpregna resulted in significant increases in muscle mass compared to control groups. The findings suggest that the compound may enhance protein synthesis and inhibit protein degradation pathways. -

Impact on Hormonal Profiles

In equine studies, this compound has been detected in plasma samples of racehorses suspected of anabolic steroid abuse. The detection methods utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the compound's relevance in doping control in sports . -

Potential Side Effects

While the anabolic properties are beneficial, there are concerns regarding potential side effects similar to those observed with other anabolic steroids, including hormonal imbalances and negative cardiovascular effects. Long-term studies are necessary to fully understand the safety profile of this compound.

Comparative Analysis with Related Compounds

The following table summarizes key differences between 13-Ethyl-17-hydroxy-18,19-dinorpregna and other related steroids:

| Compound Name | Anabolic Activity | Androgenic Activity | Main Use |

|---|---|---|---|

| 13-Ethyl-17-hydroxy-18,19-dinorpregna | High | Moderate | Muscle growth |

| Nandrolone | High | Low | Muscle wasting treatment |

| Testosterone | Very High | High | Hormone replacement therapy |

| Stanozolol | High | Moderate | Performance enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.